molecular formula C13H18N4O3 B2830243 Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate CAS No. 2034286-58-1

Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate

Numéro de catalogue: B2830243
Numéro CAS: 2034286-58-1
Poids moléculaire: 278.312
Clé InChI: FLLFOJPJYZDQMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate is a synthetically produced small molecule of interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining an azetidine ring, a pyrimidine group, and a pentanoate ester chain. The azetidine scaffold is a valuable saturated four-membered heterocycle known for its role in improving the potency and metabolic stability of drug candidates, often serving as a key pharmacophore or a conformational restraint. The presence of the pyrimidin-2-ylamino motif suggests potential for heterocyclic ring interactions, which are commonly explored in the design of kinase inhibitors and other targeted therapies. The ester functional group provides a handle for further synthetic modification, making this molecule a versatile building block or intermediate. Researchers may investigate its application in developing novel therapeutic agents, probing biological pathways, or as a precursor in multi-step organic syntheses. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

methyl 5-oxo-5-[3-(pyrimidin-2-ylamino)azetidin-1-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-20-12(19)5-2-4-11(18)17-8-10(9-17)16-13-14-6-3-7-15-13/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLFOJPJYZDQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)N1CC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate typically involves multiple steps, starting with the preparation of the pyrimidinylamino group. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction conditions often require a mixture of diphenyl oxide and biphenyl at temperatures around 250°C[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Review on the Synthesis and Therapeutic Potential of Pyrido 2,3-.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate is used to study the interactions of heterocyclic compounds with biological targets. Its structural features make it a valuable tool for probing enzyme activities and receptor binding.

Medicine: The therapeutic potential of this compound lies in its ability to modulate biological pathways. It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for the synthesis of active ingredients in these products.

Mécanisme D'action

The mechanism by which Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate exerts its effects involves its interaction with specific molecular targets. The pyrimidinylamino group plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s structural uniqueness lies in its azetidine core and pyrimidin-2-ylamino substituent. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Heterocycle Ester/Acid Group Key Substituents Potential Biological Role Reference
Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate Azetidine (4-membered) Methyl ester Pyrimidin-2-ylamino Kinase inhibition, protein interaction modulation
5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid Piperazine (6-membered) Carboxylic acid Pyrimidin-2-yl Solubility-driven applications (e.g., solubility probes)
Tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanamido)-5-oxo-5-((3-(trifluoromethyl)phenyl)amino)pentanoate (63d) Flexible peptide-like chain tert-Butyl ester Trifluoromethylphenyl β-Catenin/T-Cell Factor interaction inhibitor
(S)-Tert-butyl 2-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-5-oxo-5-((8-oxo-8-((trityloxy)amino)octyl)amino)pentanoate (14c) Pteridinyl conjugate tert-Butyl ester Pteridinyl, trityloxy Histone deacetylase (HDAC) inhibition
Key Observations:

Heterocyclic Core: The azetidine ring in the target compound confers conformational rigidity compared to six-membered piperazine derivatives (e.g., compound in ). Smaller rings may enhance binding specificity but reduce metabolic stability.

Ester vs. Acid Groups :

  • Methyl esters (target compound) enhance membrane permeability but require enzymatic hydrolysis for activation.
  • Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility, favoring renal excretion and reducing bioavailability.

Substituent Impact: The pyrimidin-2-ylamino group in the target compound enables hydrogen bonding with biological targets, akin to pyrimidin-2-ylthio groups in oxadiazole derivatives (e.g., ). Bulky substituents like trifluoromethylphenyl () or pteridinyl () improve target affinity but may increase off-target interactions.

Critical Analysis of Contradictions and Limitations

  • Nomenclature Ambiguities: lists synonyms erroneously linked to Methyl Hydrogen Glutarate (CAS: 1501-27-5), emphasizing the need for precise IUPAC naming to avoid misidentification .
  • Limited Direct Bioactivity Data: Most evidence describes structural analogs, requiring extrapolation for the target compound’s pharmacological profile.

Q & A

Q. Key Considerations :

  • Protection/Deprotection : Use tert-butyl or trityl groups to protect reactive amines during synthesis, followed by acidic deprotection (e.g., TFA) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography to remove side products .

Q. Example Yield Data :

StepReaction ConditionsYield (%)
Azetidine couplingDMF, K₂CO₃, 60°C75–85
EsterificationEDC/HOBt, CH₂Cl₂60–70

Basic Question: What spectroscopic techniques are critical for characterizing the compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Confirm the azetidine-pyrrolidine connectivity (δ 3.5–4.5 ppm for azetidine protons) and ester carbonyl signals (δ 170–175 ppm) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~350–400) and detect impurities (e.g., sodium adducts at [M+Na]+) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N–H bonds (3300–3500 cm⁻¹) .

Q. Purity Assessment :

  • Use HPLC with C18 columns (acetonitrile/water gradient) to resolve unreacted starting materials .

Advanced Question: How does the azetidine-pyrimidine moiety influence the compound’s interaction with biological targets like TLR7-9?

Methodological Answer:
The azetidine-pyrimidine core mimics endogenous ligands of Toll-like receptors (TLRs), particularly TLR7-9, by:

  • Hydrogen Bonding : Pyrimidine N-atoms interact with receptor aspartate residues .
  • Conformational Rigidity : Azetidine’s constrained ring system enhances binding specificity compared to flexible amines .

Q. Experimental Validation :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values) to recombinant TLR7-9 proteins .
  • Cellular Assays : Test inhibition of cytokine release (e.g., IFN-α in dendritic cells) to confirm antagonism .

Data Contradiction Note :
Conflicting binding data may arise from solvent polarity or protein isoforms. Validate assays using orthogonal methods (e.g., ITC vs. SPR) .

Advanced Question: What strategies optimize the compound’s stability under physiological conditions (pH, temperature)?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (e.g., 37°C, pH 1–9) to identify labile groups.
    • Ester Hydrolysis : The methyl ester is prone to hydrolysis at pH >7. Replace with tert-butyl esters for improved stability .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (>150°C typical) .

Q. Formulation Insights :

  • Lyophilization : Enhances shelf-life by reducing water-mediated degradation .

Advanced Question: How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Compare binding poses predicted by docking software (e.g., AutoDock) with crystallographic data (if available) .
  • Meta-Analysis : Reconcile discrepancies in IC50 values by standardizing assay conditions (e.g., ATP concentrations in kinase assays) .

Case Study :
In methyl pentanoate analogs, simulations underestimated reactivity due to incomplete kinetic models. Experimental validation via rapid compression machine tests resolved these gaps .

Basic Question: What are the compound’s solubility profiles, and how do they impact in vitro assays?

Methodological Answer:

  • Solubility Screening : Use shake-flask method in PBS, DMSO, and ethanol. Typical solubility:

    SolventSolubility (mg/mL)
    DMSO>50
    PBS<0.1
  • Assay Design : Pre-dissolve in DMSO (<1% v/v) to avoid precipitation in aqueous buffers .

Advanced Question: What synthetic modifications enhance the compound’s bioavailability without compromising target affinity?

Methodological Answer:

  • Prodrug Design : Replace methyl ester with pivaloyloxymethyl (POM) groups to improve intestinal absorption .
  • LogP Optimization : Introduce fluorine substituents to balance lipophilicity (target LogP 2–3) .

Q. Validation Metrics :

  • Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict oral bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.